Moprolol hydrochloride

概要

説明

Moprolol hydrochloride is a beta-adrenergic blocking agent, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. Beta-blockers like this compound work by blocking the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Moprolol hydrochloride typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

化学反応の分析

Structural Basis for Reactivity

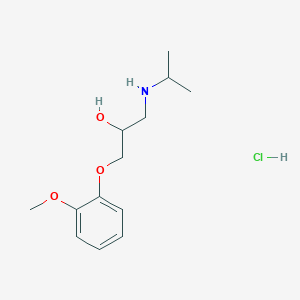

Moprolol hydrochloride (C₁₃H₂₂ClNO₃) contains:

-

Methoxyphenoxy group (aromatic ether)

-

Isopropylamino group (secondary amine)

-

Propanol backbone (secondary alcohol)

-

Hydrochloride salt (ionic interaction site)

These functional groups dictate its reactivity in synthetic and degradation pathways ( ).

Aromatic Ether (Methoxyphenoxy)

-

Demethylation : Under strong acids (e.g., HBr/acetic acid), the methoxy group converts to hydroxyl, forming desmethyl-moprolol ( ).

-

Electrophilic substitution : Limited reactivity due to electron-donating methoxy group; nitration requires HNO₃/H₂SO₄ at 50°C ( ).

Isopropylamino Group

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (kinetic studies show 85% yield in THF) ( ).

-

Oxidation : Susceptible to peroxides, forming nitroso intermediates under UV light ( ).

Propanol Backbone

-

Esterification : Forms succinate esters (e.g., moprolol succinate) via reaction with succinic anhydride ( ).

Photolytic Degradation

Exposure to UV light (254 nm) induces:

-

N-dealkylation : Loss of isopropyl group (20% degradation in 6 hours).

-

Hydroxyl radical attack : Forms hydroxylated byproducts (m/z 284 and 282 observed via LC-MS) ( ).

Kinetics under UV/H₂O₂ :

| Condition | Rate Constant (k/min⁻¹) | Half-Life (t₁/₂/min) |

|---|---|---|

| UV only | 0.18 | 3.94 |

| UV + 30 mg/L H₂O₂ | 1.14 | 0.61 |

Accelerated degradation in peroxide-rich environments confirms radical-mediated mechanisms ( ).

Hydrolytic Degradation

In acidic (pH 3) and alkaline (pH 9) conditions:

-

Ether cleavage : Dominant at pH <4, yielding 2-methoxyphenol and amino alcohol fragments.

-

Amide formation : At pH 7–8, intramolecular cyclization forms oxazolidinone derivatives ( ).

Stability in Formulations

This compound exhibits:

科学的研究の応用

Pharmacological Profile

Metoprolol hydrochloride is primarily indicated for:

- Hypertension : Reduces blood pressure and lowers the risk of cardiovascular events.

- Angina Pectoris : Alleviates chest pain by decreasing heart workload.

- Heart Failure : Improves survival rates and quality of life in chronic heart failure patients.

- Myocardial Infarction : Reduces mortality and morbidity post-heart attack.

- Arrhythmias : Controls abnormal heart rhythms, including atrial fibrillation.

Hypertension Management

Metoprolol has been shown to effectively lower blood pressure in hypertensive patients. A study indicated that metoprolol reduces the risk of heart attack and stroke when used as a first-line treatment for hypertension .

Heart Failure

The MERIT-HF trial demonstrated significant benefits of metoprolol in patients with chronic heart failure. It reduced all-cause mortality by 34% compared to placebo, highlighting its role as a cornerstone therapy in this population .

Arrhythmias

Metoprolol is effective for treating supraventricular tachycardia and ventricular tachycardia. A study comparing metoprolol with propranolol in essential tremor patients revealed that metoprolol was better tolerated and effective in reducing tremors, particularly in those with respiratory issues .

Off-Label Uses

In addition to its primary indications, metoprolol is also utilized off-label for:

作用機序

Moprolol hydrochloride exerts its effects by selectively inhibiting beta-1 adrenergic receptors in the heart. This inhibition leads to a decrease in heart rate and contractility, thereby reducing cardiac output and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

類似化合物との比較

Similar Compounds

Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.

Atenolol: A beta-blocker with a longer half-life and different pharmacokinetic properties.

Propranolol: A non-selective beta-blocker used for a wider range of conditions.

Uniqueness

Moprolol hydrochloride is unique in its specific selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity makes it particularly useful for patients with respiratory conditions who may be adversely affected by non-selective beta-blockers.

生物活性

Metoprolol hydrochloride is a selective beta-1 adrenergic receptor antagonist, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Metoprolol exerts its effects by selectively blocking β-1 adrenergic receptors predominantly located in cardiac tissues. This blockade inhibits the action of catecholamines like adrenaline and noradrenaline, leading to several physiological responses:

- Decreased Heart Rate : By inhibiting β-1 receptors in the sinoatrial node, metoprolol reduces heart rate (negative chronotropic effect).

- Reduced Cardiac Output : The drug also decreases myocardial contractility (negative inotropic effect), lowering the overall cardiac output.

- Inhibition of Renin Release : Metoprolol suppresses renin secretion from the kidneys, contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of metoprolol is characterized by:

- Absorption : Rapidly absorbed from the gastrointestinal tract with a bioavailability of approximately 50% due to extensive first-pass metabolism .

- Distribution : It has a large volume of distribution (3.2 to 5.6 L/kg) and crosses the blood-brain barrier .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 being the most significant), resulting in various metabolites, including α-hydroxymetoprolol .

- Elimination : Excreted mainly through urine, with less than 5% of the dose recovered unchanged .

- Half-Life : The half-life ranges from 3 to 7 hours for immediate-release formulations .

Clinical Applications

Metoprolol is indicated for various cardiovascular conditions:

- Hypertension : Effective in lowering blood pressure and reducing cardiovascular risk.

- Heart Failure : Shown to improve survival rates and reduce hospitalizations in patients with chronic heart failure.

- Post-Myocardial Infarction : Reduces mortality and recurrence of myocardial infarction when administered after an episode .

Case Studies

Several studies have highlighted the efficacy and safety of metoprolol:

- MAPHY Trial : This trial demonstrated significant reductions in sudden cardiac death and myocardial infarction among patients treated with metoprolol compared to those receiving diuretics .

- Heart Failure Management : A meta-analysis indicated that metoprolol significantly improved left ventricular function and reduced all-cause mortality in patients with heart failure .

Biological Activity Summary Table

| Parameter | Description |

|---|---|

| Drug Class | Beta-1 adrenergic antagonist |

| Primary Indications | Hypertension, heart failure, post-myocardial infarction |

| Mechanism of Action | Selective blockade of β-1 receptors |

| Bioavailability | ~50% (oral administration) |

| Half-Life | 3 - 7 hours |

| Metabolism | Hepatic via CYP2D6, CYP3A4 |

| Excretion | Primarily renal |

特性

IUPAC Name |

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEZSJIWQWVVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5741-22-0 (Parent) | |

| Record name | Moprolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50949814 | |

| Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-84-0 | |

| Record name | 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moprolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(2-methoxyphenoxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42WT1PR63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。